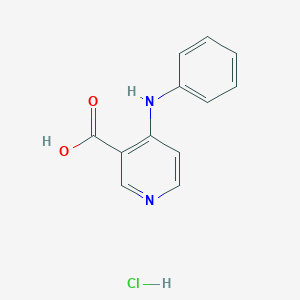

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

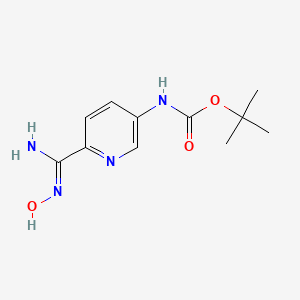

“4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound has a molecular weight of 250.68 .

Synthesis Analysis

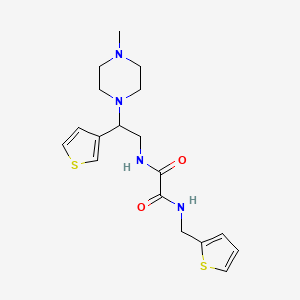

The synthesis of this compound involves the recyclization of a thiopyran ring using cyclic secondary amines . This process converts the thiopyran ring into substituted thieno[2,3-b]pyridines .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H . This indicates the presence of a chlorine atom, a phenyl group, and a pyridine ring in the structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Neurotropic Activity

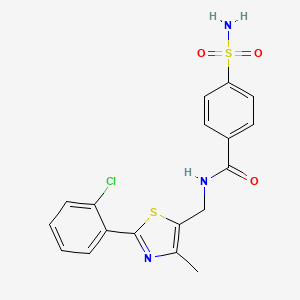

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride has been studied for its neurotropic properties. Compounds synthesized from this chemical have shown anticonvulsant activity against corazole-induced seizures . These compounds act as psychological sedatives and are distinct from tranquilizers like diazepam, as they do not exhibit central myorelaxant effects at anticonvulsant doses .

Synthesis of Piperidines

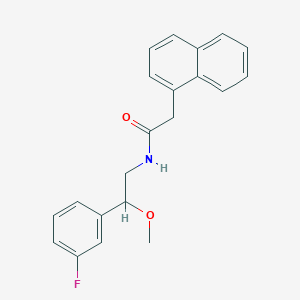

This compound serves as a precursor in the multi-component synthesis of piperidines . Piperidines are a class of organic compounds with various applications, including pharmaceuticals where they are used for their antihypertensive, neurotoxic, antibacterial, and anticancer properties .

Anticonvulsant Applications

The derivatives of 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride have been identified to possess anticonvulsant properties. This makes them potential candidates for the development of new antiepileptic drugs .

Sedative Properties

Due to its sedative properties without the side effect of muscle relaxation, this compound could be explored for use in treatments requiring sedation without impacting motor functions .

Chemical Synthesis

In chemical synthesis, this compound is used for recyclization reactions of a thiopyran ring using cyclic secondary amines, leading to the creation of various pyridine-3-carboxylic acid derivatives .

Pharmacological Research

The compound’s role in pharmacological research is significant due to its involvement in the modeling of pathology in animals. This is crucial for the search for new neurotropic compounds in experimental psychopharmacology .

Organic Compound Catalysis

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride can be used in the catalysis of organic compounds, particularly in the synthesis of heterocycles that are valuable in medicinal chemistry .

Material Science

While specific applications in material science are not directly mentioned, the compound’s role in the synthesis of various derivatives suggests potential use in the development of new materials with unique properties .

Safety And Hazards

Future Directions

The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride” and similar compounds could have potential applications in drug discovery .

properties

IUPAC Name |

4-anilinopyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVGXXBRUJDOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=NC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

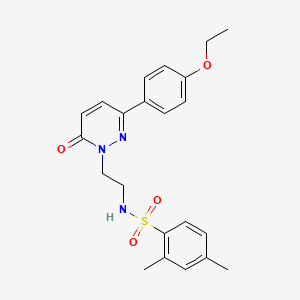

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)

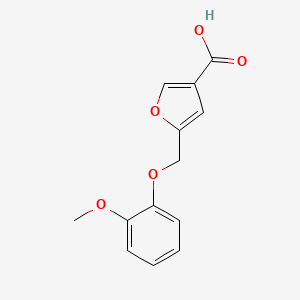

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B2991724.png)

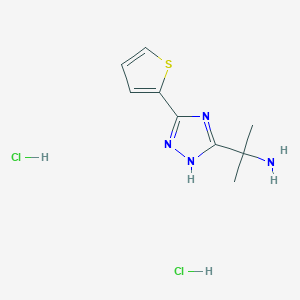

![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)